molecular formula C17H15N5O2 B6455462 N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548983-87-3

N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455462
CAS No.: 2548983-87-3
M. Wt: 321.33 g/mol
InChI Key: GUOMGGNVMRJFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as carbamoyl, cyclopropyl, imidazo, and pyridazine .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. The pyridazine ring, in particular, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Physical And Chemical Properties Analysis

The pyridazine ring, a component of this compound, is known for its unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

NCP-CIP has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs, to investigate protein-protein interactions, and to study enzyme inhibition. It has also been used to study the structure and function of proteins, to study the effects of drugs on cellular processes, and to study the effects of environmental factors on biological systems.

Mechanism of Action

NCP-CIP is able to bind to proteins due to its unique chemical structure. It is able to form a covalent bond with the amino acid side chains of proteins, which allows it to interact with and modulate the activity of the proteins. This makes it an attractive compound for use in biochemical and physiological studies.
Biochemical and Physiological Effects
NCP-CIP has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes and to inhibit the activity of certain proteins. It has also been found to interact with various cellular processes, such as cell growth and differentiation, and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

NCP-CIP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It is also able to bind to proteins, which makes it useful for studying protein-protein interactions and enzyme inhibition. However, it is not suitable for use in high-throughput screening experiments due to its relatively low solubility.

Future Directions

Due to its ability to bind to proteins, NCP-CIP has potential applications in drug discovery and drug development. It could be used to identify novel drug targets and to develop new drugs. It could also be used in the study of diseases, such as cancer, to identify new therapeutic targets. Additionally, it could be used to study the effects of environmental factors on biological systems. Finally, it could be used to study the structure and function of proteins and to develop new methods for protein engineering.

Synthesis Methods

NCP-CIP can be synthesized using a variety of methods. The most common method of synthesis is the condensation reaction of 2-carbamoylphenyl-2-cyclopropylimidazole with 6-carboxylic acid. This reaction is usually carried out in aqueous solution and requires a strong base, such as potassium hydroxide, to catalyze the reaction. The reaction is typically carried out at room temperature and can be completed in a few hours.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16(23)11-3-1-2-4-12(11)20-17(24)13-7-8-15-19-14(10-5-6-10)9-22(15)21-13/h1-4,7-10H,5-6H2,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMGGNVMRJFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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